Superior NO Inhibition vs. Re
In LPS-stimulated RAW264.7 murine macrophages, Ginsenoside F4 suppressed nitric oxide (NO) production with an IC50 of 5.3 ± 0.7 μM, while the PPT-type analog Ginsenoside Re showed an IC50 of 18.7 ± 2.1 μM under identical conditions [1]. This represents a 3.5-fold difference in potency [1].
| Evidence Dimension | Inhibition of LPS-induced NO production (IC50) |
|---|---|
| Target Compound Data | 5.3 ± 0.7 μM |
| Comparator Or Baseline | Ginsenoside Re: 18.7 ± 2.1 μM |
| Quantified Difference | 3.5-fold lower IC50 (more potent) |
| Conditions | RAW264.7 cells stimulated with 1 μg/mL LPS for 24 h; Griess assay |
Why This Matters
For researchers screening anti-inflammatory candidates or developing macrophage-targeted assays, selecting Ginsenoside F4 over Re reduces required compound mass by >70% to achieve equivalent NO suppression.
- [1] Lee, S. M., et al. (2018). Comparative anti-inflammatory activities of protopanaxatriol-type ginsenosides in LPS-stimulated RAW264.7 cells. Journal of Ginseng Research, 42(3), 345-353. DOI: 10.1016/j.jgr.2017.05.008 View Source
